![molecular formula C13H19ClN2 B3082035 N-(3-chlorobenzyl)-N-methylpiperidin-4-amine CAS No. 1119450-00-8](/img/structure/B3082035.png)
N-(3-chlorobenzyl)-N-methylpiperidin-4-amine
説明
“N-(3-chlorobenzyl)-N-methylpiperidin-4-amine” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution or reductive amination .科学的研究の応用
Medicinal Chemistry and Antimycobacterial Activity
N-(3-chlorobenzyl)-N-methylpiperidin-4-amine: is part of a series of substituted N-benzylpyrazine-2-carboxamides. These compounds were prepared as positional isomers of 5-chloro and 6-chloro derivatives. During the aminolysis of the acyl chloride, simultaneous substitution of chlorine with a benzylamino moiety led to the formation of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides as side products .
- Antimycobacterial Activity : Among these compounds, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide (1a) and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a) exhibited the most effective antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 12.5 μg·mL⁻¹ . This suggests potential applications in the treatment of tuberculosis.
Antibacterial Activity
- Staphylococcal Strains : The compound 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide (5) demonstrated antibacterial activity against Staphylococcus aureus (MIC = 7.81 μM) and Staphylococcus epidermidis (MIC = 15.62 μM) . These findings highlight its potential as an antibacterial agent.
Cytotoxicity Evaluation
- HepG2 In Vitro Cytotoxicity : The most active compounds were evaluated for cytotoxicity using HepG2 cells. Fortunately, no significant toxicity was detected . This suggests that these compounds may have a favorable safety profile.
Molecular Docking Studies
- Target Interaction : Compound 9a was docked to several conformations of the enoyl-ACP-reductase of Mycobacterium tuberculosis. It exhibited H-bond interactions typical of known inhibitors . This information could guide further drug development efforts.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-16(13-5-7-15-8-6-13)10-11-3-2-4-12(14)9-11/h2-4,9,13,15H,5-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVVRGHGFPQDNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-N-methylpiperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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